molecular formula C13H14FN3O2S B2873478 5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034401-72-2

5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B2873478
CAS RN: 2034401-72-2
M. Wt: 295.33
InChI Key: DFIDFSSTXFSIOI-UHFFFAOYSA-N
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Description

The compound “5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrole ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a sulfonyl group attached to a 4-fluoro-2-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a tetrahydropyrazolo[1,5-a]pyrazine core, which is a bicyclic structure with a pyrazole ring fused to a pyrazine ring . Attached to this core is a sulfonyl group, which is bonded to a 4-fluoro-2-methylphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and the other reactants present . For instance, the pyrazine ring could undergo electrophilic substitution reactions . The sulfonyl group could participate in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could be inferred from its structure and the properties of similar compounds . For instance, it is likely to have a relatively high molecular weight due to its complex structure . Its solubility could be influenced by the polar sulfonyl group and the aromatic rings .

Scientific Research Applications

Antimicrobial and Antitubercular Agents

Research has indicated that derivatives similar to "5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine" have been synthesized and evaluated for their antimicrobial as well as antitubercular activity. Molecular docking studies have been performed to understand the inhibition potential of synthesized compounds against specific bacterial targets, showing promising results against strains like E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as M. tuberculosis H37Rv (Ramesh M. Shingare et al., 2022).

Anti-inflammatory and Anticancer Properties

Pyrazole derivatives have also been synthesized and tested for their anti-inflammatory activity. A particular study focused on a series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety, which were screened for their anti-inflammatory activity along with their antimicrobial efficacy against various bacterial and fungal strains. Some compounds exhibited potent anti-inflammatory effects, highlighting the versatility of pyrazole derivatives in developing new therapeutic agents (B. V. Kendre et al., 2013).

Drug Discovery and Molecular Docking

Another study explored the synthesis of precursors and novel pyrazole derivatives, evaluating their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies were utilized to examine the interaction between synthesized compounds and enzymes associated with inflammation and breast cancer, providing insights into the development of new drugs based on pyrazole derivatives (P. Thangarasu et al., 2019).

Future Directions

Pyrrolopyrazine derivatives, including this compound, could be of interest in various areas of science due to their wide range of biological activities . Future research could focus on exploring their potential applications in medicinal chemistry, drug discovery, and other fields . Additionally, more studies could be conducted to understand their action mechanisms and to perform Structure-Activity Relationship (SAR) research .

properties

IUPAC Name

5-(4-fluoro-2-methylphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2S/c1-10-8-11(14)2-3-13(10)20(18,19)16-6-7-17-12(9-16)4-5-15-17/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIDFSSTXFSIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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